molecular formula C6H8ClN3O B12431661 2-(Methylamino)pyrimidine-4-carbaldehyde hydrochloride

2-(Methylamino)pyrimidine-4-carbaldehyde hydrochloride

Cat. No.: B12431661
M. Wt: 173.60 g/mol
InChI Key: RGXCBJYFVKUCHV-UHFFFAOYSA-N
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Description

2-(Methylamino)pyrimidine-4-carbaldehyde hydrochloride is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a pyrimidine ring substituted with a methylamino group at the second position and a formyl group at the fourth position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)pyrimidine-4-carbaldehyde hydrochloride typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Methylamino Group: The methylamino group can be introduced via nucleophilic substitution using methylamine.

    Formylation: The formyl group can be introduced through a Vilsmeier-Haack reaction, which involves the reaction of the pyrimidine derivative with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)pyrimidine-4-carbaldehyde hydrochloride can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products

    Oxidation: 2-(Methylamino)pyrimidine-4-carboxylic acid.

    Reduction: 2-(Methylamino)pyrimidine-4-methanol.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methylamino)pyrimidine-4-carbaldehyde hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: It is used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: It is used in the synthesis of agrochemicals, dyes, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(Methylamino)pyrimidine-4-carbaldehyde hydrochloride depends on its specific application. In biological systems, it may act as an enzyme inhibitor or modulator by interacting with specific molecular targets such as proteins or nucleic acids. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The methylamino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine-4-carbaldehyde: Lacks the methyl group on the amino substituent.

    2-(Dimethylamino)pyrimidine-4-carbaldehyde: Contains an additional methyl group on the amino substituent.

    2-(Methylamino)pyrimidine-5-carbaldehyde: The formyl group is located at the fifth position instead of the fourth.

Uniqueness

2-(Methylamino)pyrimidine-4-carbaldehyde hydrochloride is unique due to the specific positioning of the methylamino and formyl groups on the pyrimidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H8ClN3O

Molecular Weight

173.60 g/mol

IUPAC Name

2-(methylamino)pyrimidine-4-carbaldehyde;hydrochloride

InChI

InChI=1S/C6H7N3O.ClH/c1-7-6-8-3-2-5(4-10)9-6;/h2-4H,1H3,(H,7,8,9);1H

InChI Key

RGXCBJYFVKUCHV-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CC(=N1)C=O.Cl

Origin of Product

United States

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